N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide (referred to as K-16 in ) is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked via a thioether bridge to a 3-methylbenzyl-substituted indole group. The compound was synthesized through a two-step procedure involving activation of 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride, followed by coupling with benzo[d][1,3]dioxol-5-amine . Key characterization data include:
- 1H NMR: δ 8.37 (s, 1H, NH), 7.19–7.07 (aromatic protons), 5.96 (s, 2H, dioxole OCH2O), 3.75 (s, 2H, SCH2CO), 2.31 (s, 3H, CH3) .
- Melting Point: 55.2–55.5°C .
- Bioactivity: Demonstrated root growth modulation in Arabidopsis thaliana and Oryza sativa at nanomolar concentrations, comparable to the auxin analog NAA (1-naphthaleneacetic acid) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-5-4-6-18(11-17)13-27-14-24(20-7-2-3-8-21(20)27)31-15-25(28)26-19-9-10-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERMBKNZQRIGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. The presence of the benzo[d][1,3]dioxol-5-yl and indol-3-yl groups in the compound suggests it may interact with aromatic amino acids in protein targets through pi-pi stacking.
Pharmacokinetics
The presence of polar groups in the compound suggests it may have good solubility in water, which could influence its absorption and distribution. The compound’s metabolism and excretion are likely to be influenced by enzymatic reactions in the liver and kidneys.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s effects will depend on its targets and mode of action.
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biological systems. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The compound can be synthesized through a multi-step reaction involving the formation of thiourea derivatives. For instance, a related compound was synthesized by reacting benzo[d][1,3]dioxol-5-yl isothiocyanate with diamino derivatives. This method has shown significant cytotoxic effects against various cancer cell lines, indicating the potential for similar reactions to yield this compound .
Anticancer Properties
Several studies have highlighted the anticancer activity of compounds containing the benzo[d][1,3]dioxole moiety. For example, bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives exhibited significant cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values lower than those of standard drugs like doxorubicin . The mechanisms underlying these effects include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treated cells exhibited cell cycle arrest at specific phases, contributing to reduced proliferation rates.
Mechanistic Studies
The biological activity of this compound is further elucidated through molecular docking studies. These studies suggest that the compound may interact with key proteins involved in cancer progression and survival pathways .
Case Studies
In a recent study focusing on a structurally similar compound, N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorobenzylthio)acetamide was evaluated for its root-promotive effects in Arabidopsis thaliana and Oryza sativa. This research indicates that compounds with similar structural features may also exhibit plant growth-promoting activities .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | DNA intercalation |
| Doxorubicin | HCT116 | 8.29 | DNA intercalation |
| Doxorubicin | MCF7 | 4.56 | DNA intercalation |
| N-(benzo[d][1,3]dioxol-5-yl)-2... | HepG2 | 2.38 | EGFR inhibition |
| N-(benzo[d][1,3]dioxol-5-yl)-2... | HCT116 | 1.54 | Apoptosis induction |
| N-(benzo[d][1,3]dioxol-5-yl)-2... | MCF7 | 4.52 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole and Indole Moieties
KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)
- Key Differences : Replaces the thioether bridge with an N-acylurea group and a benzyloxy linkage .
- Bioactivity : Functions as a talin modulator in human umbilical vein endothelial cells (HUVECs), influencing cell adhesion and migration .
Compound 33a (N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide)
- Key Differences : Simplifies the structure with an ethylamine spacer and lacks the 3-methylbenzyl and thioether groups .
- Synthesis : Uses EDC/HOBt coupling, a milder method compared to oxalyl chloride activation .
- Bioactivity: Not explicitly reported, but structural simplicity may reduce target specificity compared to K-16 .
Analogues with Modified Functional Groups
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide)
- Key Differences : Substitutes indole with benzimidazole and introduces a methylbenzyl group .
- Bioactivity : Acts as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (84% yield, IC50 = 0.59 µM), highlighting the importance of benzimidazole for enzyme interaction .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
Table 1: Comparative Analysis of K-16 and Analogues
Structure-Activity Relationship (SAR) Insights
- Thioether vs. Ether/Sulfonyl : The thioether in K-16 provides moderate lipophilicity, balancing membrane permeability and target engagement in plants. Replacement with polar groups (e.g., sulfonyl) reduces activity in hydrophobic environments .
- 3-Methylbenzyl Substituent : Enhances steric bulk and π-π stacking in K-16, critical for auxin-like activity in plant roots .
- Benzimidazole vs. Indole : Benzimidazole in Compound 28 improves IDO1 inhibition due to stronger π-stacking with heme cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
